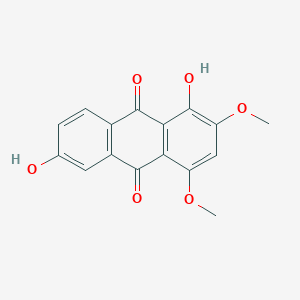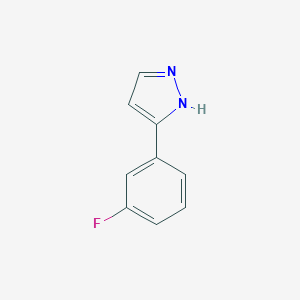
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a synthetic organic compound with a unique structure that combines an oxadiazole ring with an amino group and a phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxadiazole ring.
Addition of the Phenylethyl Substituent: The phenylethyl group can be added through alkylation reactions, using reagents like alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially yielding various reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxadiazole ring and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the oxadiazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The phenylethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-thiadiazole: Features a thiadiazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
3441-64-3 |
|---|---|
Molekularformel |
C11H14ClN3O |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9H,7,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BWIUAZQYZGZFLY-UHFFFAOYSA-M |
SMILES |
CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N.[Cl-] |
Verwandte CAS-Nummern |
22293-47-6 (Parent) |
Synonyme |
3-(β-Phenylisopropyl)sydnonimine hydrochloride; Sydnophen; 3-(α-Methylphenethyl)sydnone Imine; 3-(1-methyl-2-phenylethyl)sydnone Imine; 5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-Oxadiazolium Chloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)


